molecular formula C9H15NOS2 B14117611 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid

Cat. No.: B14117611
M. Wt: 217.4 g/mol
InChI Key: JHJDYZOSHFQHMT-UHFFFAOYSA-N
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Description

(8-methyl-8-azabicyclo[321]octan-3-yl)sulfanylmethanethioic S-acid is a complex organic compound that features a bicyclic structure with sulfur-containing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization of achiral tropinone derivatives . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and cellular response modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid is unique due to its specific bicyclic structure and sulfur-containing functional groups. These features confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H15NOS2

Molecular Weight

217.4 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid

InChI

InChI=1S/C9H15NOS2/c1-10-6-2-3-7(10)5-8(4-6)13-9(11)12/h6-8H,2-5H2,1H3,(H,11,12)

InChI Key

JHJDYZOSHFQHMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)SC(=O)S

Origin of Product

United States

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